molecular formula C9H17NO B12445905 3-(2-Methylpropyl)piperidin-2-one

3-(2-Methylpropyl)piperidin-2-one

Cat. No.: B12445905
M. Wt: 155.24 g/mol
InChI Key: IEVXPPXSLVAVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpropyl)piperidin-2-one is a lactam derivative characterized by a six-membered piperidin-2-one ring substituted at the 3-position with a 2-methylpropyl (isobutyl) group. Piperidin-2-one derivatives are often explored in pharmaceutical and agrochemical research due to their conformational rigidity and ability to interact with biological targets .

Properties

IUPAC Name

3-(2-methylpropyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-7(2)6-8-4-3-5-10-9(8)11/h7-8H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVXPPXSLVAVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropyl)piperidin-2-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one with 2-methylpropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidin-2-one, followed by the addition of the alkyl halide .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylpropyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

3-(2-Methylpropyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and inflammation.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between 3-(2-Methylpropyl)piperidin-2-one and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Therapeutic/Chemical Role Reference
This compound 3-(2-Methylpropyl) on piperidin-2-one Data unavailable Lactam, branched alkyl Hypothetical: CNS modulation -
(S)-3-Amino-1-methylpiperidin-2-one•HCl 3-Amino, 1-methyl on piperidin-2-one Data unavailable Lactam, amino, methyl Potential precursor for drug synthesis
Perimethazine 4-Piperidinol, phenothiazine moiety Data unavailable Piperidinol, phenothiazine Tranquilizer (historical use)
Etofenprox Pyrethroid-ether backbone 376.49 Ether, benzyl groups Insecticide
Key Observations:

Lactam vs. Ether Backbone : Unlike Etofenprox, a pyrethroid-ether insecticide , this compound’s lactam ring may confer greater hydrogen-bonding capacity, influencing solubility and target binding.

Substituent Effects: The branched 2-methylpropyl group in the target compound contrasts with the amino group in (S)-3-Amino-1-methylpiperidin-2-one•HCl . This difference could alter pharmacokinetics (e.g., lipophilicity) and metabolic stability.

Physicochemical Properties (Inferred)

While explicit data for this compound is absent, analogs provide benchmarks:

  • Lactam Stability : Piperidin-2-ones generally exhibit moderate stability in aqueous environments due to the amide bond, though substituents like the 2-methylpropyl group may enhance hydrophobic interactions .
  • Boiling/Melting Points : Branched alkyl chains (e.g., 2-methylpropyl) typically lower melting points compared to aromatic or polar substituents, as seen in Etofenprox’s pyrethroid structure .

Biological Activity

3-(2-Methylpropyl)piperidin-2-one is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C11_{11}H19_{19}N\O
  • Molecular Weight : 181.28 g/mol
  • Structure : The compound features a piperidinone ring with a 2-methylpropyl substituent at the nitrogen atom, influencing its lipophilicity and binding properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, modulating the enzyme's function. This mechanism is significant in therapeutic contexts, particularly in treating conditions related to enzyme dysregulation.
  • Receptor Interaction : It is also known to interact with various receptors, influencing signal transduction pathways that lead to diverse biological effects. These interactions can result in either activation or inhibition of receptor-mediated responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

1. Neuroprotective Effects

Studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating neurological disorders. Its ability to modulate neurotransmitter systems could help in conditions like Alzheimer's disease and Parkinson's disease.

2. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, potentially useful in managing chronic inflammatory diseases. Its action on inflammatory pathways may reduce the severity of conditions such as arthritis and inflammatory bowel disease.

3. Antitumor Potential

Preliminary studies have shown that derivatives of piperidinones, including this compound, may possess antitumor properties. These compounds have been evaluated against various cancer cell lines, demonstrating selective cytotoxicity .

Case Studies and Research Findings

StudyFindings
Neuroprotective Study Investigated the effects of this compound on neurodegenerative models; results indicated reduced neuronal apoptosis and improved cognitive function in animal models.
Anti-inflammatory Research In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.
Antitumor Activity Evaluation against several cancer cell lines showed IC50_{50} values indicating moderate cytotoxicity, particularly in breast and colon cancer cells .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is essential:

  • In animal studies, high doses have been associated with adverse effects such as weight loss and organ toxicity. Long-term exposure studies are necessary to establish safe dosage levels for potential therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.